1-(2-chloro-6-fluorobenzyl)-5-(indoline-1-carbonyl)pyridin-2(1H)-one

HDAC6 Enzymatic inhibition SAR

1-(2-Chloro-6-fluorobenzyl)-5-(indoline-1-carbonyl)pyridin-2(1H)-one (Compound I-21) is a non-hydroxamate HDAC6 inhibitor with sub-nanomolar potency (IC50 0.601 nM). Its indoline-1-carbonyl cap and 2-chloro-6-fluorobenzyl group confer distinct SAR, making it ideal for HDAC6 selectivity profiling and X-ray co-crystallography. Procure this well-characterized reference compound to advance your HDAC6 inhibitor program.

Molecular Formula C21H16ClFN2O2
Molecular Weight 382.82
CAS No. 899970-35-5
Cat. No. B2901620
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-chloro-6-fluorobenzyl)-5-(indoline-1-carbonyl)pyridin-2(1H)-one
CAS899970-35-5
Molecular FormulaC21H16ClFN2O2
Molecular Weight382.82
Structural Identifiers
SMILESC1CN(C2=CC=CC=C21)C(=O)C3=CN(C(=O)C=C3)CC4=C(C=CC=C4Cl)F
InChIInChI=1S/C21H16ClFN2O2/c22-17-5-3-6-18(23)16(17)13-24-12-15(8-9-20(24)26)21(27)25-11-10-14-4-1-2-7-19(14)25/h1-9,12H,10-11,13H2
InChIKeyGNMPICWNSKWMHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-Chloro-6-fluorobenzyl)-5-(indoline-1-carbonyl)pyridin-2(1H)-one (CAS 899970-35-5): HDAC6 Inhibitor Procurement Benchmark


1-(2-Chloro-6-fluorobenzyl)-5-(indoline-1-carbonyl)pyridin-2(1H)-one (CAS 899970-35-5), designated Compound I-21 in patent WO2021067859, is a synthetic non-hydroxamate histone deacetylase 6 (HDAC6) inhibitor [1]. It belongs to a class of 5-fluoronicotinamide derivatives featuring an indoline-carbonyl cap group, designed to achieve isoform-selective HDAC6 inhibition distinct from pan-HDAC inhibitors [2]. In standardized recombinant HDAC6 enzymatic assays, it demonstrates sub-nanomolar inhibitory activity (IC50 = 0.601 nM), positioning it among the highly potent members of this chemotype series [1].

Why Generic Substitution of 1-(2-Chloro-6-fluorobenzyl)-5-(indoline-1-carbonyl)pyridin-2(1H)-one With In-Class Analogs Fails


Despite sharing a common 5-fluoronicotinamide core and non-hydroxamate zinc-binding group, subtle structural modifications in the cap region (indoline-1-carbonyl) and the N-benzyl substituent (2-chloro-6-fluorobenzyl) produce large potency differences within this HDAC6 inhibitor series. As shown in Table 14 of WO2021067859, closely related analogs bearing alternative cap groups or benzyl substitutions exhibit IC50 values spanning >15-fold (0.275–4.57 nM) against recombinant HDAC6 under identical assay conditions [1]. Therefore, treating compounds like I-8B (IC50 0.275 nM), I-9A (0.351 nM), or I-19 (0.425 nM) as interchangeable with I-21 (0.601 nM) introduces significant variability in target engagement, confounding SAR studies, cellular potency predictions, and procurement specifications for HDAC6-focused research programs [1].

Quantitative Differentiation of 1-(2-Chloro-6-fluorobenzyl)-5-(indoline-1-carbonyl)pyridin-2(1H)-one Against Closest Analogs


HDAC6 Inhibitory Potency: I-21 vs. I-8B, I-9A, I-19, IV-9, and I-26A in Recombinant HDAC-Glo Assay

Compound I-21 inhibits recombinant HDAC6 with an IC50 of 0.601 nM. This places its potency 2.2-fold lower than the most potent analog I-8B (0.275 nM), 1.7-fold lower than I-9A (0.351 nM), and 1.4-fold lower than I-19 (0.425 nM), yet 7.6-fold higher than the weaker analog I-26A (4.57 nM). Its potency is nearly identical to the furan-2-yl analog IV-9 (0.595 nM) [1]. All data were generated using the same recombinant HDAC6 luminescent substrate assay (HDAC-Glo) and reported in WO2021067859 Table 14.

HDAC6 Enzymatic inhibition SAR

Cap-Group SAR: Indoline-1-carbonyl (I-21) vs. Alternative Cap Groups in the I-Series

The indoline-1-carbonyl cap of I-21 represents a specific structural choice within the WO2021067859 series. While direct HDAC6 selectivity data for I-21 against other HDAC isoforms is not publicly available, the non-hydroxamate chemotype of the series was specifically designed to enhance HDAC6 isoform selectivity over Class I HDACs (HDAC1, HDAC2, HDAC3) compared to hydroxamate-based inhibitors [1]. The patent exemplifies that certain indoline-capped analogs in the series achieve >100-fold selectivity for HDAC6 over HDAC1 in biochemical assays, establishing a class-level selectivity advantage for this cap chemotype relative to pan-HDAC inhibitors such as SAHA (vorinostat) [1].

Cap group SAR HDAC6 selectivity Medicinal chemistry

Benzyl Substitution Effect: 2-Chloro-6-fluorobenzyl (I-21) Versus Unsubstituted or Mono-Substituted Benzyl Analogs

The 2-chloro-6-fluorobenzyl group on I-21 distinguishes it from analogs bearing alternative N-benzyl substitutions. Within the indoline-carbonyl sub-series, variation of the benzyl substituent alters HDAC6 potency. For example, the 2-chlorobenzyl analog (Compound 3c from Akrami et al., 2014) in a related indolinone-pyridinium chemotype achieved AChE IC50 = 0.44 nM, while our target compound I-21 with 2-chloro-6-fluorobenzyl demonstrated HDAC6 IC50 = 0.601 nM [1][2]. The dual halogenation pattern (Cl at ortho, F at para) may influence both target binding and physicochemical properties such as lipophilicity and metabolic stability, though direct comparative data with mono-substituted benzyl analogs in the same HDAC6 assay is not publicly available.

Benzyl substitution SAR HDAC6 potency Ligand efficiency

Optimal Research and Industrial Application Scenarios for 1-(2-Chloro-6-fluorobenzyl)-5-(indoline-1-carbonyl)pyridin-2(1H)-one


HDAC6 Inhibitor SAR Probe for Non-Hydroxamate Chemotype Development

I-21 serves as a mid-potency reference compound within the WO2021067859 indoline-carbonyl series. Its IC50 of 0.601 nM [1] makes it suitable as a benchmark for assessing potency gains or losses when modifying the cap group or zinc-binding motif in non-hydroxamate HDAC6 inhibitor programs.

Selectivity Profiling in HDAC Isoform Panels

Researchers can use I-21 as a representative of the indoline-capped non-hydroxamate class to profile HDAC6 selectivity against HDAC1-11 in biochemical panels, leveraging the class-level selectivity inferred from WO2021067859 [1] to establish the selectivity baseline for this chemotype.

Preclinical Tool Compound for HDAC6-Mediated Disease Models

Where a non-hydroxamate HDAC6 inhibitor with sub-nanomolar potency and a specific halogen-substituted benzyl motif is required for in vitro or in vivo target engagement studies, I-21 provides a well-characterized option with defined enzymatic potency (IC50 0.601 nM) [1] and a distinct structural fingerprint suitable for pharmacokinetic differentiation from hydroxamate-based HDAC6 inhibitors.

Chemical Probe for Indoline-Carbonyl Pharmacophore Mapping

The indoline-1-carbonyl cap of I-21 is a critical determinant of HDAC6 surface recognition. Procurement of I-21 enables X-ray co-crystallography or molecular docking studies aimed at elucidating the binding interactions of the indoline moiety within the HDAC6 L1 loop pocket, as part of rational design of next-generation selective inhibitors [1].

Quote Request

Request a Quote for 1-(2-chloro-6-fluorobenzyl)-5-(indoline-1-carbonyl)pyridin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.